molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

Cat. No.: B13736664
CAS No.: 17239-70-2
M. Wt: 230.22 g/mol
InChI Key: PFCGCDSJVMFOLS-UHFFFAOYSA-N
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Description

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
  • 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile

Uniqueness

Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

17239-70-2

Molecular Formula

C14H6N4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H

InChI Key

PFCGCDSJVMFOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N

Origin of Product

United States

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